3-(aminomethyl)pent-1-yne hydrochloride
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Overview
Description
3-(aminomethyl)pent-1-yne hydrochloride is an organic compound with the molecular formula C6H10ClN It is a derivative of pent-1-yne, featuring an aminomethyl group attached to the third carbon and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)pent-1-yne hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pent-1-yne, which is commercially available or can be prepared from alkenes through halogenation and subsequent elimination reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)pent-1-yne hydrochloride can undergo various chemical reactions, including:
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens (e.g., Cl2, Br2) and hydrogen halides (e.g., HCl, HBr).
Substitution Reactions: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Addition Reactions: Typically carried out in the presence of halogens or hydrogen halides, often in an inert solvent like dichloromethane.
Substitution Reactions: Common reagents include alkyl halides and other electrophiles, with reactions often conducted in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Addition Reactions: Products include dihaloalkanes and haloalkenes.
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation and Reduction: Products include alcohols, ketones, or alkanes, depending on the specific reaction conditions.
Scientific Research Applications
3-(aminomethyl)pent-1-yne hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)pent-1-yne hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions, while the alkyne moiety can participate in covalent modifications .
Comparison with Similar Compounds
Similar Compounds
Pent-1-yne: The parent alkyne compound without the aminomethyl group.
3-(aminomethyl)but-1-yne: A similar compound with a shorter carbon chain.
3-(aminomethyl)hex-1-yne: A similar compound with a longer carbon chain.
Uniqueness
3-(aminomethyl)pent-1-yne hydrochloride is unique due to the presence of both the aminomethyl group and the alkyne moiety, which confer distinct reactivity and potential for diverse applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various experimental conditions .
Properties
CAS No. |
2763780-91-0 |
---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
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